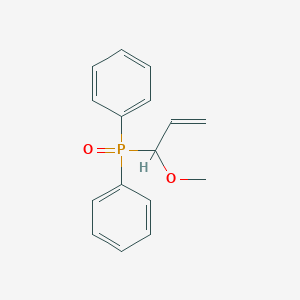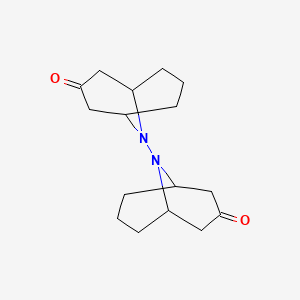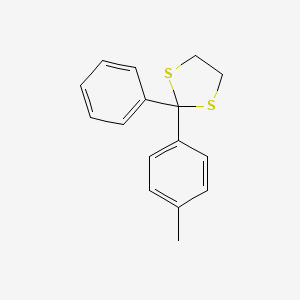![molecular formula C19H14O4 B14433433 2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- CAS No. 76011-68-2](/img/no-structure.png)
2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or nitration reactions using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Bromine or nitric acid in suitable solvents
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties
Medicine: Investigated for its potential therapeutic effects, including anticancer or antimicrobial activities
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activities
Interacting with receptors: Modulating receptor-mediated signaling pathways
Influencing gene expression: Altering the transcription of specific genes
類似化合物との比較
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,8-trihydroxy-
- 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
- 2H-1-Benzopyran-2-one, 3-methyl-
- 2H-1-Benzopyran, 3,4-dihydro-
Uniqueness
2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- stands out due to its specific structural features, such as the methoxyphenyl group and the propenyl side chain. These unique characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
| 76011-68-2 | |
分子式 |
C19H14O4 |
分子量 |
306.3 g/mol |
IUPAC名 |
3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C19H14O4/c1-22-15-9-6-13(7-10-15)8-11-17(20)16-12-14-4-2-3-5-18(14)23-19(16)21/h2-12H,1H3 |
InChIキー |
UHUUIRMSWGIDOP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)


